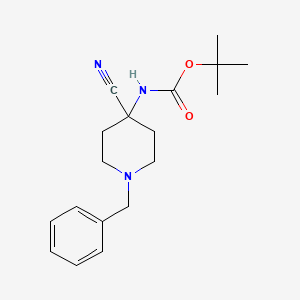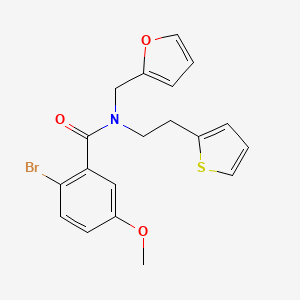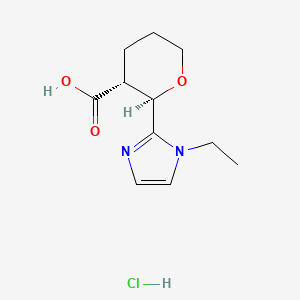
tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, also known as BTCP, is a chemical compound that has been of great interest in recent years due to its potential applications in various fields of research and industry. It has a CAS Number of 1823424-40-3 .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 1-benzyl-4-cyanopiperidin-4-ylcarbamate . The InChI code is 1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) . The molecular weight is 315.42 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.Applications De Recherche Scientifique
Metalation and Alkylation Applications
The tert-butyl carbamate derivatives of readily available aminomethyltrialkylsilanes, including tert-butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, have been investigated for their potential to undergo metalation between nitrogen and silicon. This process is followed by a reaction with an electrophile, where metalation is found to be rapid and the subsequent reaction with a variety of electrophiles proceeds efficiently. This approach can be used to prepare α-functionalized α-amino silanes, offering a pathway for synthesizing complex molecules for research applications (Sieburth, Somers, & O'hare, 1996).
Fluorescent Sensory Materials
This compound derivatives have been used to construct strong blue emissive nanofibers. These nanofibers have shown potential for the detection of volatile acid vapors, making them valuable for the development of fluorescent sensory materials. The tert-butyl moiety plays a crucial role in gel formation, which is essential for the assembly of molecules into a lamellar structure in the gel state. This structure facilitates the efficient exciton migration in nanofibers, suggesting that such organogelation of π-gelators could be a facile method for generating efficient chemosensors (Sun et al., 2015).
Hydrogen Bond Interactions
The study of two carbamate derivatives, including this compound, has highlighted the role of strong and weak hydrogen bonds in the assembly of molecules. This interplay of hydrogen bonds forms three-dimensional architectures crucial for understanding molecular interactions and designing novel materials. The analysis through Hirshfeld surfaces and 2D fingerprint plots has provided insights into the nature of these interactions, contributing to the field of crystallography and material science (Das et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPYNWIADPWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2655843.png)
![(Z)-ethyl 2-(benzoylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2655846.png)


![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)
![6-Methyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)thiochromane](/img/structure/B2655853.png)

![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)




![2-(4-fluorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2655865.png)
